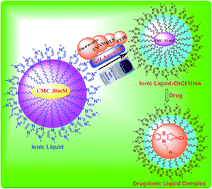Self-assembly of a short-chain ionic liquid within deep eutectic solvents†
RSC Advances Pub Date: 2018-02-20 DOI: 10.1039/C7RA13557B
Abstract
Ionic liquids (ILs) and deep eutectic solvents (DESs) are receiving increased attention from both academic and industrial research due to their immense application potential. These designer solvents are environmentally friendly in nature with tunable physicochemical properties. In the present investigation, we have studied the aggregation behavior of a short-chain IL 1-butyl-3-methylimidazolium octylsulphate [Bmim][OS] within aqueous DESs using fluorescence, UV-vis, dynamic light scattering (DLS) and FT-IR spectroscopic techniques. We have prepared two DESs, ChCl–urea and ChCl–Gly, which are obtained by heating a mixture of an ammonium salt choline chloride with hydrogen bond donor urea or glycerol, respectively, in 1 : 2 molar ratios. The local microenvironment and size of the aggregates are obtained from steady state fluorescence (using pyrene and pyrene-1-carboxaldehyde as polarity probes) and DLS measurements, respectively. DLS results shows that IL [Bmim][OS] forms relatively larger micelles within the aqueous solution of DES ChCl–urea (avg. hydrodynamic radii = 209 nm) than compared to ChCl–Gly (avg. hydrodynamic radii = 135 nm). A significant decrease in the critical micelle concentration and increase in the aggregation number (Nagg) are observed within DES solutions as compared to that in water, thus indicating that the micellization process of the IL [Bmim][OS] is much favored in the DES solutions. Molecular interactions of [Bmim][OS] in DESs are revealed from FT-IR spectroscopic investigation. Furthermore, these systems were applied to study the IL-drug binding of the antidepressant drug promazine hydrochloride (PH).


Recommended Literature
- [1] Heterocyclic compounds from urea derivatives. Part XVIII. Adducts from aminoguanidines and aroyl isothiocyanates and their cyclisation
- [2] New 13-pyridinealkyl berberine analogues intercalate to DNA and induce apoptosis in HepG2 and MCF-7 cells through ROS mediated p53 dependent pathway: biophysical, biochemical and molecular modeling studies†
- [3] Structure-based design of carboxybiphenylindole inhibitors of the ZipA–FtsZ interaction
- [4] Rare-earth carboxylates, [Ln2(iii)(μ3-OH)(C4H4O5)2(C4H2O4)]·2H2O [Ln = Ce, Pr and Nd]: synthesis, structure and properties†
- [5] A unique pentagonal network structure of the NiS2 monolayer with high stability and a tunable bandgap†
- [6] From molecular biaxiality of real board-shaped mesogens to phase biaxiality? On the hunt for the holy grail of liquid crystal science†‡
- [7] Increasing topological diversity during computational “synthesis” of porous crystals: how and why†
- [8] Contents and Chemical Technology
- [9] Application of inductively coupled plasma mass spectrometry to the certification of reference materials from the Community Bureau of Reference
- [10] Back cover










